molecular formula C21H20ClN3O4 B4515742 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B4515742
M. Wt: 413.9 g/mol
InChI Key: HVIKBHGENOSVDS-UHFFFAOYSA-N
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Description

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution with 2-Chlorophenyl Group:

    Attachment of the 3,4-Dimethoxybenzyl Group: The final step involves the alkylation of the pyridazinone core with 3,4-dimethoxybenzyl halides under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyridazinone derivatives.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.

    Inhibition or Activation of Pathways: The compound may inhibit or activate certain biochemical pathways, resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the 3,4-dimethoxybenzyl group, which may alter its biological activity and chemical properties.

    N-(3,4-Dimethoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but without the 2-chlorophenyl group, leading to different reactivity and applications.

Uniqueness

The presence of both the 2-chlorophenyl and 3,4-dimethoxybenzyl groups in 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide makes it unique, providing a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-28-18-9-7-14(11-19(18)29-2)12-23-20(26)13-25-21(27)10-8-17(24-25)15-5-3-4-6-16(15)22/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIKBHGENOSVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide
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2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

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